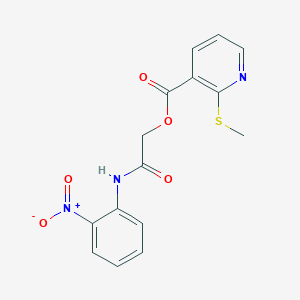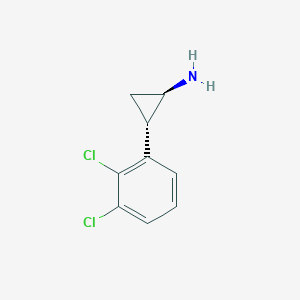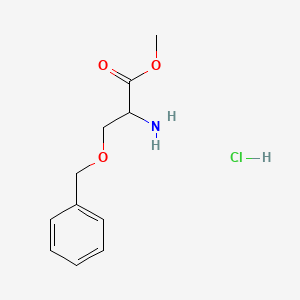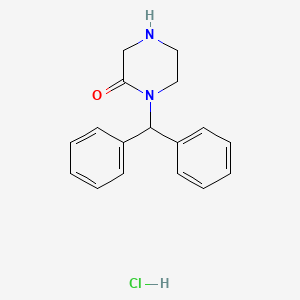![molecular formula C22H31NO2 B15280466 2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate](/img/structure/B15280466.png)
2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[221]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate typically involves multiple steps. One common approach is the Diels-Alder reaction, which is used to form the bicyclic structure . This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The resulting product is then subjected to further functionalization to introduce the phenylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Applications De Recherche Scientifique
2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bicyclo[2.2.1]heptan-2-yl)acetamide
- Methyl 2-(bicyclo[2.2.1]heptan-2-yl)acetate
- N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethylcyclohexyl phenylcarbamate is unique due to its specific combination of a bicyclic structure with a phenylcarbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C22H31NO2 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
[2-(2-bicyclo[2.2.1]heptanyl)-3,5-dimethylcyclohexyl] N-phenylcarbamate |
InChI |
InChI=1S/C22H31NO2/c1-14-10-15(2)21(19-13-16-8-9-17(19)12-16)20(11-14)25-22(24)23-18-6-4-3-5-7-18/h3-7,14-17,19-21H,8-13H2,1-2H3,(H,23,24) |
Clé InChI |
RYNDKOOMQJQESC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C(C1)OC(=O)NC2=CC=CC=C2)C3CC4CCC3C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)




![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)

![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)


